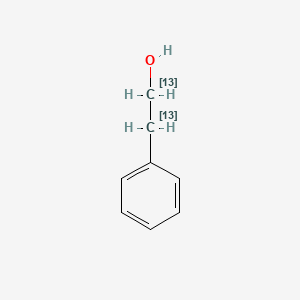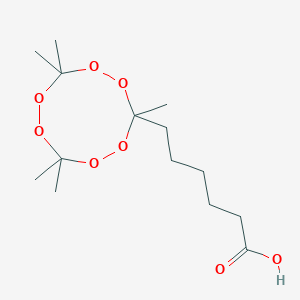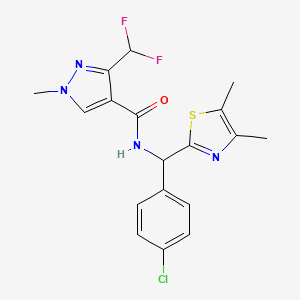
N-Trityl-morpholino-T-5'-O-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-morpholino-T-5’-O-phosphoramidite is a synthetic molecule designed for the synthesis of oligonucleotides. It is a phosphorite monomer that plays a crucial role in the modification of DNA and RNA structures. This compound is particularly significant in the field of genetic research and pharmaceutical development due to its ability to facilitate the synthesis of modified nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-morpholino-T-5’-O-phosphoramidite involves the use of trityl and Fmoc chemistry. The process typically includes the protection of the morpholino ring and the subsequent coupling with phosphorodiamidate groups. The reaction conditions often involve the use of activators such as ETT (ethylthiotetrazole) and iodine . The synthesis can be carried out on a solid support, making it amenable to automated synthesizers .
Industrial Production Methods: Industrial production of N-Trityl-morpholino-T-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The use of automated synthesizers and efficient coupling agents ensures high yield and purity of the final product. The process is optimized to reduce reaction times and improve the overall efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-Trityl-morpholino-T-5’-O-phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The trityl group is removed to allow the coupling of the phosphoramidite group with the nucleoside .
Common Reagents and Conditions: Common reagents used in these reactions include activators like ETT and iodine, as well as coupling agents such as phosphonium-type condensing reagents . The reactions are typically carried out under mild conditions to prevent degradation of the sensitive phosphoramidite group .
Major Products Formed: The major products formed from these reactions are modified oligonucleotides with phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and binding affinity to target nucleic acids .
Applications De Recherche Scientifique
N-Trityl-morpholino-T-5’-O-phosphoramidite is extensively used in the synthesis of oligonucleotides for various scientific research applications. In chemistry, it is used to create modified nucleic acids for studying gene expression and regulation . In biology, it facilitates the development of antisense oligonucleotides for gene silencing and therapeutic applications . In medicine, it is used in the development of drugs targeting genetic disorders, cancer, and viral infections. Additionally, it finds applications in the pharmaceutical industry for the synthesis of DNA-modified compounds.
Mécanisme D'action
The mechanism of action of N-Trityl-morpholino-T-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target nucleic acids. The compound targets specific sequences in the mRNA, leading to the inhibition of gene expression through antisense mechanisms .
Comparaison Avec Des Composés Similaires
N-Trityl-morpholino-T-5’-O-phosphoramidite is unique due to its ability to form stable phosphorodiamidate linkages. Similar compounds include N-Trityl-morpholino-U-5’-O-phosphoramidite and N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite . These compounds also facilitate the synthesis of modified oligonucleotides but differ in their specific nucleoside modifications. The uniqueness of N-Trityl-morpholino-T-5’-O-phosphoramidite lies in its specific application for thymidine modifications, which are crucial for certain therapeutic applications .
Propriétés
Formule moléculaire |
C38H46N5O5P |
|---|---|
Poids moléculaire |
683.8 g/mol |
Nom IUPAC |
3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H46N5O5P/c1-28(2)43(29(3)4)49(46-23-15-22-39)47-27-34-25-41(26-35(48-34)42-24-30(5)36(44)40-37(42)45)38(31-16-9-6-10-17-31,32-18-11-7-12-19-32)33-20-13-8-14-21-33/h6-14,16-21,24,28-29,34-35H,15,23,25-27H2,1-5H3,(H,40,44,45)/t34-,35+,49?/m0/s1 |
Clé InChI |
VJKPOHZLZLJTTK-ZUIXMBQESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)













